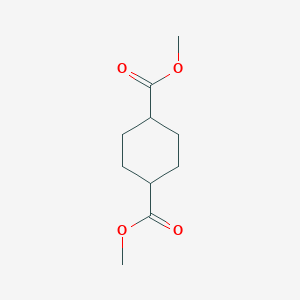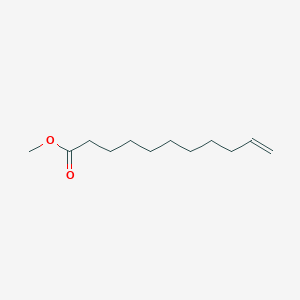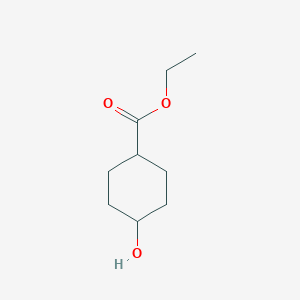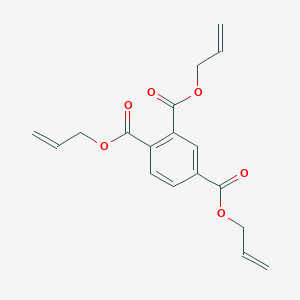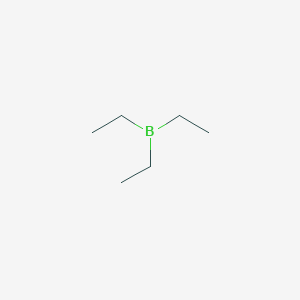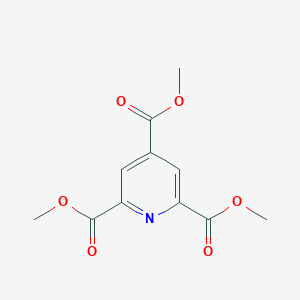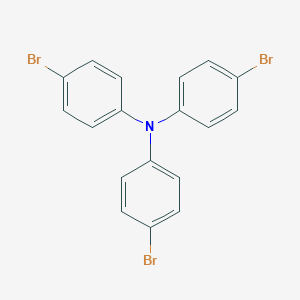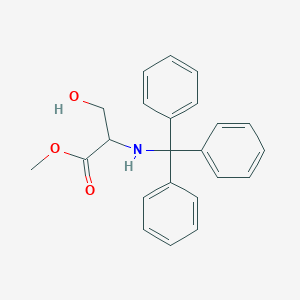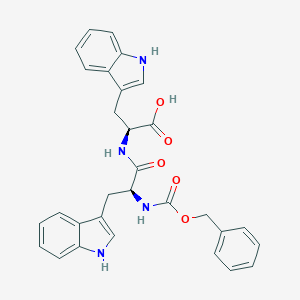
Z-Trp-trp-OH
Vue d'ensemble
Description
Applications De Recherche Scientifique
Z-Trp-trp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving tryptophan residues.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and biochemical reagents
Mécanisme D'action
Target of Action
Z-Trp-Trp-OH is a biochemical compound used in proteomics research . It is primarily targeted at the Tryptophanyl-tRNA Synthetase (WRS), an essential enzyme that catalyzes the ligation of tryptophan (Trp) to its cognate tRNA trp during translation via aminoacylation . WRS plays physiopathological roles in diseases including sepsis, cancer, and autoimmune and brain diseases, making it a potential pharmacological target .
Biochemical Pathways
This compound is involved in the metabolism of tryptophan (Trp). Trp metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that the compound has a molecular weight of 52458 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action on its target and the subsequent biochemical pathways can lead to various physiological effects. These effects are largely dependent on the specific context of its use, such as in proteomics research
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C in a dry, sealed environment . The gut microbiome can also influence the production of Trp metabolites , potentially affecting the action of this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-trp-OH typically involves the coupling of N-[(Benzyloxy)carbonyl]-L-tryptophan with L-tryptophan. The reaction is carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole side chains of the tryptophan residues.
Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, where it can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iron (II) sulfate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized tryptophan derivatives such as N-formylkynurenine and hydroxytryptophan.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with modified functional groups.
Comparaison Avec Des Composés Similaires
N-[(Benzyloxy)carbonyl]-L-tryptophan (Z-Trp-OH): A single tryptophan residue with a benzyloxycarbonyl protecting group.
L-tryptophan: The basic amino acid without any protecting groups or modifications.
Comparison:
Z-Trp-trp-OH vs. Z-Trp-OH: this compound contains two tryptophan residues, making it a dipeptide, whereas Z-Trp-OH is a single amino acid derivative. This difference in structure leads to variations in their biochemical properties and applications.
This compound vs. L-tryptophan: The presence of the benzyloxycarbonyl group in this compound provides additional stability and protection, making it more suitable for specific synthetic and research applications compared to the unmodified L-tryptophan
Propriétés
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVSKBFIFVGVSE-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


